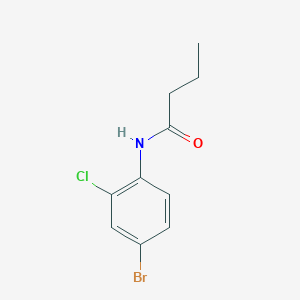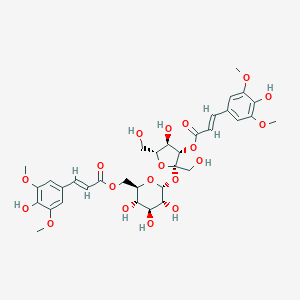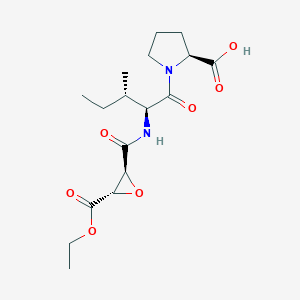
N-(4-bromo-2-chlorophenyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromo-2-chlorophenyl)butanamide, also known as BROMO-DMAA, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. The compound belongs to the class of phenethylamines and is closely related to DMAA (1,3-dimethylamylamine), a popular stimulant drug. BROMO-DMAA has been synthesized through various methods, and its mechanism of action and physiological effects have been studied extensively.
Mecanismo De Acción
N-(4-bromo-2-chlorophenyl)butanamide acts as a sympathomimetic agent, meaning it stimulates the sympathetic nervous system. The compound works by increasing the release of norepinephrine and dopamine, two neurotransmitters involved in the regulation of attention, arousal, and mood. N-(4-bromo-2-chlorophenyl)butanamide also inhibits the reuptake of these neurotransmitters, leading to increased levels in the brain.
Biochemical and Physiological Effects:
N-(4-bromo-2-chlorophenyl)butanamide has been shown to have several physiological effects, including an increase in heart rate, blood pressure, and respiratory rate. The compound also causes vasoconstriction, or a narrowing of blood vessels, which can lead to decreased blood flow to certain organs. N-(4-bromo-2-chlorophenyl)butanamide has been shown to have a longer half-life than DMAA, meaning it stays in the body for a longer period of time.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-bromo-2-chlorophenyl)butanamide has several advantages for use in scientific research, including its ability to stimulate the sympathetic nervous system and its potential as a treatment for cognitive disorders. However, the compound also has limitations, including its potential for abuse and its potential for negative side effects, such as increased heart rate and blood pressure.
Direcciones Futuras
There are several future directions for research on N-(4-bromo-2-chlorophenyl)butanamide, including its potential as a treatment for ADHD and other cognitive disorders, its use as a performance-enhancing drug in athletics, and its potential for abuse and negative side effects. Further research is needed to fully understand the mechanism of action and physiological effects of N-(4-bromo-2-chlorophenyl)butanamide, as well as its potential applications in medicine and athletics.
Métodos De Síntesis
N-(4-bromo-2-chlorophenyl)butanamide can be synthesized through several methods, including the reaction of 4-bromo-2-chlorobenzaldehyde with 2-amino-4-methylpentane, followed by reduction with sodium borohydride. Another method involves the reaction of 4-bromo-2-chlorobenzaldehyde with 2-aminoheptane, followed by reduction with lithium aluminum hydride. The synthesis of N-(4-bromo-2-chlorophenyl)butanamide is a complex process that requires specialized knowledge and equipment.
Aplicaciones Científicas De Investigación
N-(4-bromo-2-chlorophenyl)butanamide has been used in scientific research to study its effects on the central nervous system. The compound has been shown to have stimulant properties, similar to DMAA, and may have potential as a treatment for attention deficit hyperactivity disorder (ADHD) and other cognitive disorders. N-(4-bromo-2-chlorophenyl)butanamide has also been studied for its potential use as a performance-enhancing drug in athletics.
Propiedades
Nombre del producto |
N-(4-bromo-2-chlorophenyl)butanamide |
|---|---|
Fórmula molecular |
C10H11BrClNO |
Peso molecular |
276.56 g/mol |
Nombre IUPAC |
N-(4-bromo-2-chlorophenyl)butanamide |
InChI |
InChI=1S/C10H11BrClNO/c1-2-3-10(14)13-9-5-4-7(11)6-8(9)12/h4-6H,2-3H2,1H3,(H,13,14) |
Clave InChI |
QJTKLGQTJQWLIX-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=C(C=C(C=C1)Br)Cl |
SMILES canónico |
CCCC(=O)NC1=C(C=C(C=C1)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-4-ethylbenzamide](/img/structure/B236638.png)
![[(3-Cyano-4-methyl-6-oxo-1,6-dihydropyridin-2-yl)thio]acetic acid](/img/structure/B236639.png)

![(1R,2S,3'R,4S,5'S,7S,8R,9S,12S,13S,16S,18S)-5'-Hydroxy-16-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy]oxan-2-yl]oxy-3',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,6'-oxane]-2'-one](/img/structure/B236647.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3,5-dimethoxybenzamide](/img/structure/B236659.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]nicotinamide](/img/structure/B236660.png)
![N-(4-{[(2,4-dimethylphenoxy)acetyl]amino}-2-methylphenyl)-2-furamide](/img/structure/B236661.png)
![N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236669.png)



![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B236686.png)